molecular formula C6H14ClN3O B6225342 (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride CAS No. 2770353-42-7

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride

Cat. No.: B6225342
CAS No.: 2770353-42-7
M. Wt: 179.65 g/mol
InChI Key: BIWDSTLIEPUSEY-JEDNCBNOSA-N
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Description

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of N-methyl-1,4-diaminobutane with a suitable carbonyl compound can yield the pyrrolidine ring.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods. For instance, the reaction of the pyrrolidine ring with ammonia or an amine under reducing conditions can introduce the amino group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions. For example, the reaction of the amino group with an acyl chloride or anhydride can yield the carboxamide group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxo-pyrrolidines.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    N-methylpyrrolidine: A methyl-substituted pyrrolidine derivative.

    3-amino-pyrrolidine: A pyrrolidine derivative with an amino group at the 3-position.

Uniqueness

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2770353-42-7

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65 g/mol

IUPAC Name

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-8-6(10)9-3-2-5(7)4-9;/h5H,2-4,7H2,1H3,(H,8,10);1H/t5-;/m0./s1

InChI Key

BIWDSTLIEPUSEY-JEDNCBNOSA-N

Isomeric SMILES

CNC(=O)N1CC[C@@H](C1)N.Cl

Canonical SMILES

CNC(=O)N1CCC(C1)N.Cl

Purity

95

Origin of Product

United States

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